molecular formula C8H8Br2 B087193 1-Bromo-2-(2-bromoethyl)benzene CAS No. 1074-15-3

1-Bromo-2-(2-bromoethyl)benzene

Cat. No. B087193
CAS RN: 1074-15-3
M. Wt: 263.96 g/mol
InChI Key: RUGOFYNHMCFJFD-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromoethyl)benzene is a brominated derivative of benzene. It is an organic compound that contains a benzene ring substituted with two bromine atoms .


Synthesis Analysis

The synthesis of 1-Bromo-2-(2-bromoethyl)benzene involves the reaction of benzene with bromine. The halogen-lithium exchange reaction between n-butyllithium and 1-bromo-2-(2-bromoethyl)benzene has been well studied . The resulting aryllithium derivative is stable for >1h when generated at -95 to -100 oC in diethyl ether/hexane and can be trapped with electrophiles .


Molecular Structure Analysis

The molecular formula of 1-Bromo-2-(2-bromoethyl)benzene is C8H8Br2. It has an average mass of 263.957 Da and a monoisotopic mass of 261.899261 Da .


Chemical Reactions Analysis

The aryllithium species generated from 1-bromo-2-(2-bromoethyl)benzene undergoes a dramatic solvent effect on stability and reaction kinetics between diethyl ether and THF as the reaction medium . The intermediate undergoes instantaneous intramolecular cyclization to afford benzocyclobutene when the reaction is conducted in a THF/hexane mixture .


Physical And Chemical Properties Analysis

1-Bromo-2-(2-bromoethyl)benzene is a colorless liquid, although older samples can appear yellow . It has a molecular weight of 263.96 g/mol .

Scientific Research Applications

  • Gas-Phase Elimination Kinetics : The gas-phase elimination kinetics of (2-bromoethyl)benzene were studied, revealing insights into the reaction mechanisms and the influence of the phenyl group in these processes (Chuchani & Martín, 1990).

  • Palladium-Catalyzed Reactions : 1-Bromo-2-(cyclopropylidenemethyl)benzenes were used in palladium-catalyzed reactions with 2-alkynylphenols, demonstrating their utility in synthesizing indeno[1,2-c]chromenes (Pan et al., 2014).

  • Synthesis of Functionalized Benzenes : Studies have shown efficient methods to synthesize functionalized 4-R-1,2-bis(trimethylsilyl)benzenes, starting from 1,2-bis(trimethylsilyl)acetylene/5-bromopyran-2-one or 1,2-bis(trimethylsilyl)benzene (Reus et al., 2012).

  • Fluorescence Properties : The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene have been investigated, highlighting its potential application in luminescent materials (Liang Zuo-qi, 2015).

  • Halogenation Reactions : Research into the ring halogenation of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts has been conducted, providing insights into selective halogenation processes (Bovonsombat & Mcnelis, 1993).

  • Dendritic Carbosilanes Synthesis : A study on the hydrosilylation of 1-bromo-4-(prop-2-enyl)benzene provided an efficient route to molecular building block precursors for dendritic extension, demonstrating the versatility of bromo-substituted benzenes in dendrimer synthesis (Casado & Stobart, 2000).

  • Pyrolysis Studies : The pyrolysis of bromo- and chloroethyl benzenes has been studied, with applications in the production of bromostyrene and insights into catalytic dehydrobromination processes (Daren, Levy, & Vofsi, 1975).

Safety And Hazards

This chemical is considered hazardous. It is a combustible liquid, harmful if swallowed, and causes serious eye irritation . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .

Future Directions

The future directions of 1-Bromo-2-(2-bromoethyl)benzene research could involve further exploration of its reactivity and stability under various conditions. The dramatic solvent effect observed in the halogen-lithium exchange reaction presents an interesting area for further study . Additionally, the role of electron-withdrawing groups in stabilizing adjacent negative charge could be explored in more depth .

properties

IUPAC Name

1-bromo-2-(2-bromoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGOFYNHMCFJFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910311
Record name 1-Bromo-2-(2-bromoethyl)benzene
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Molecular Weight

263.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-(2-bromoethyl)benzene

CAS RN

1074-15-3
Record name 1-Bromo-2-(2-bromoethyl)benzene
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Record name 1-Bromo-2-(2-bromoethyl)benzene
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Record name 1-bromo-2-(2-bromoethyl)benzene
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Synthesis routes and methods I

Procedure details

To 550.0 g of o-bromophenethyl alcohol, while stirring, is added, dropwise, 375.0 g of phosphorus tribromide. After stirring for three hours at room temperature, the reaction mixture is heated on a steam bath for three hours and then poured into 6 kg of crushed ice. The mixture is extracted with three 600 and two 200 ml portions of ether. The ether extracts are washed, dried, concentrated, and the residue is distilled to give 531.0 g of o-bromophenethyl bromide, bp. about 86°-88° (0.9mm), nD26 1.5922.
Quantity
550 g
Type
reactant
Reaction Step One
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375 g
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reactant
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[Compound]
Name
ice
Quantity
6 kg
Type
reactant
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Synthesis routes and methods II

Procedure details

Triphenylphosphine (7.83 g, 29.8 mmol) and carbon tetrabromide (12.4 g, 37.3 mmol) were added to a solution of 2-(2-bromophenyl)ethanol (5.00 g, 24.9 mmol) in dichloromethane (123 mL). The mixture was stirred at room temperature for 15 hours, and a saturated aqueous sodium carbonate solution was then added. The organic layer and the aqueous layer were separated, and the organic layer was then concentrated under reduced pressure. The resulting residue was triturated with ethyl acetate:n-hexane (1:4, 200 mL) and then filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography to give 1-bromo-2-(2-bromoethyl)benzene as a colorless oil (6.23 g, 95%).
Quantity
7.83 g
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reactant
Reaction Step One
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12.4 g
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reactant
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5 g
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reactant
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123 mL
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solvent
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

The four-membered ring of benzocyclobutenes is known to open at elevated temperature to form a very reactive diene which rapidly dimerizes and polymerizes. Molecules containing two or more benzocyclobutene groups are therefore useful as heat-curable thermosetting resins. Also, elastomers or thermoplastics containing benzocyclobutene substituents crosslink on heating. One of the easiest and most useful methods of functionalizing the benzocyclobutene molecule for subsequent production of resins or functionalized polymers is halogenation of the aromatic ring. Bromination with aqueous bromine, for example, can yield 4-bromobenzocyclobutene in over 75% yield. However, a significant proportion of the starting benzocyclobutene (10-15%) reacts with bromine by addition and opening of the four-membered ring to form 1-bromo-2-(2-bromoethyl)benzene.
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0 (± 1) mol
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Name
aromatic ring
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-2-(2-bromoethyl)benzene
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1-Bromo-2-(2-bromoethyl)benzene
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1-Bromo-2-(2-bromoethyl)benzene
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1-Bromo-2-(2-bromoethyl)benzene
Reactant of Route 5
1-Bromo-2-(2-bromoethyl)benzene
Reactant of Route 6
1-Bromo-2-(2-bromoethyl)benzene

Citations

For This Compound
21
Citations
DA Hunt - Organic Communications, 2009 - acgpubs.org
A dramatic solvent effect on the stability and kinetics of intramolecular cyclization is described for the aryllithium species generated from 2-bromo-4, 5-dimethoxy-(2-bromoethyl) benzene…
Number of citations: 2 acgpubs.org
PA Chicheva, KS Levchenko, KA Chudov… - International Journal of …, 2018 - academia.edu
In this paper, a new method of benzocyclobutene synthesis was described. The developed techniques allow to obtain benzocyclobutene from cheap components, which subsequently …
Number of citations: 2 www.academia.edu
MS Goedheijt, T Nijbacker, AD Horton… - European Journal of …, 2003 - Wiley Online Library
Mercuraindane (6) was prepared in three steps from 1‐bromo‐2‐(2‐bromoethyl)benzene (3) and converted into 1‐magnesaindane (1) by reaction with magnesium. In solution, 6 was …
E Kronenberg, F Weber, D Schepmann… - RSC Medicinal …, 2021 - pubs.rsc.org
The main functions of σ1 receptors include the modulation of release and reuptake of neurotransmitters, the regulation of ion channels and the influence on intracellular signaling …
Number of citations: 5 pubs.rsc.org
DA Ruddy, DH Berry, C Nataro - Journal of Organometallic Chemistry, 2008 - Elsevier
New synthetic routes to 1-methyl-1-silaindane (1b) and 1-methyl-1-germaindane (1b) were developed and the desired products were obtained in good isolated yield. Compounds 1a …
Number of citations: 4 www.sciencedirect.com
MR Stabile, T Hudlicky, ML Meisels, G Butora… - Chirality, 1995 - Wiley Online Library
2(2‐Bromoethyl)bromobenzene was subjected to microbial oxidation by the whole cells of Pseudomonas putida 39/D and JM109(pDTG601) yielding (3R,4S)‐2‐(2‐bromoethyl)‐…
Number of citations: 15 onlinelibrary.wiley.com
N Sotomayor, E Lete - Current Organic Chemistry, 2003 - ingentaconnect.com
The aromatic metalation - cyclization sequence is a valuable protocol for the regiospecific construction of carbocyclic and heterocyclic systems. Aromatic lithiation can be carried out by …
Number of citations: 133 www.ingentaconnect.com
R Tacke, VI Handmann, R Bertermann… - …, 2003 - ACS Publications
The 1‘-organylspiro[indane-1,4‘-piperidine] derivatives 1a−4a (organyl = benzyl (1a), 4-methoxybenzyl (2a), 2-phenylethyl (3a), 3-methylbut-2-enyl (4a)) are high-affinity, selective σ …
Number of citations: 74 pubs.acs.org
P Blanckaert, M Vandecapelle… - Journal of Labelled …, 2004 - Wiley Online Library
Many people suffer from psychiatric illnesses like depression and anorexia. Relevant to these diseases is amongst others a malfunctioning of brain 5‐HT 2A ‐receptors. To allow in vivo …
K Mishiro, M Wang, S Hirata, T Fuchigami… - RSC Medicinal …, 2022 - pubs.rsc.org
As sigma receptors are highly expressed on various cancer cells, radiolabeled sigma receptor ligands have been developed as imaging and therapeutic probes for cancer. Previously, …
Number of citations: 1 pubs.rsc.org

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